Cas no 162012-71-7 (4,7-Dichloro-6-nitroquinazoline)

4,7-Dichloro-6-nitroquinazoline is a versatile heterocyclic compound primarily used as an intermediate in organic synthesis and pharmaceutical research. Its dichloro and nitro functional groups make it a valuable precursor for further derivatization, enabling the development of biologically active molecules, particularly in medicinal chemistry. The compound exhibits high reactivity, facilitating selective substitutions at the 4- and 7-positions, while the nitro group enhances electrophilic properties for subsequent transformations. Its stability under standard handling conditions ensures reliable performance in synthetic applications. This compound is particularly relevant in the synthesis of kinase inhibitors and other therapeutic agents, underscoring its importance in drug discovery and development.
4,7-Dichloro-6-nitroquinazoline structure
162012-71-7 structure
Product name:4,7-Dichloro-6-nitroquinazoline
CAS No:162012-71-7
MF:C8H3Cl2N3O2
MW:244.034319162369
MDL:MFCD15528783
CID:828414
PubChem ID:10490455

4,7-Dichloro-6-nitroquinazoline Chemical and Physical Properties

Names and Identifiers

    • 4,7-Dichloro-6-nitroquinazoline
    • QUINAZOLINE,4,7-DICHLORO-6-NITRO
    • 4,7-dichloro-6-nitro-quinazoline
    • 6-nitro-4,7-dichloro-quinazoline
    • AK120802
    • KB-239694
    • QC-1043
    • 162012-71-7
    • VHFFODQAQLNACY-UHFFFAOYSA-N
    • DA-17169
    • SCHEMBL1469486
    • AC-25020
    • Quinazoline, 4,7-dichloro-6-nitro-
    • AKOS016011451
    • DTXSID20440803
    • CS-0336960
    • QUINAZOLINE, 4,7-DICHLORO-6-NITRO
    • MDL: MFCD15528783
    • Inchi: InChI=1S/C8H3Cl2N3O2/c9-5-2-6-4(1-7(5)13(14)15)8(10)12-3-11-6/h1-3H
    • InChI Key: VHFFODQAQLNACY-UHFFFAOYSA-N
    • SMILES: [O-][N+](=O)C1=C(Cl)C=C2N=CN=C(Cl)C2=C1

Computed Properties

  • Exact Mass: 242.96039
  • Monoisotopic Mass: 242.9602317g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 1
  • Complexity: 261
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3
  • Topological Polar Surface Area: 71.6Ų

Experimental Properties

  • Density: 1.674
  • Boiling Point: 411.039°C at 760 mmHg
  • PSA: 68.92

4,7-Dichloro-6-nitroquinazoline Security Information

  • Storage Condition:Sealed in dry,2-8°C

4,7-Dichloro-6-nitroquinazoline Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
D079825-50mg
4,7-Dichloro-6-nitroquinazoline
162012-71-7
50mg
$ 510.00 2022-06-06
Chemenu
CM142498-1g
4,7-Dichloro-6-nitroquinazoline
162012-71-7 95%
1g
$729 2021-08-05
Alichem
A189011132-250mg
4,7-Dichloro-6-nitroquinazoline
162012-71-7 95%
250mg
646.80 USD 2021-06-01
eNovation Chemicals LLC
D488270-25g
4,7-Dichloro-6-nitroquinazoline
162012-71-7 97%
25g
$1000 2024-06-05
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBCLY011-1g
4,7-dichloro-6-nitroquinazoline
162012-71-7 95%
1g
¥8316.0 2024-04-23
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBCLY011-500mg
4,7-dichloro-6-nitroquinazoline
162012-71-7 95%
500mg
¥5546.0 2024-04-23
eNovation Chemicals LLC
D488270-100g
4,7-Dichloro-6-nitroquinazoline
162012-71-7 97%
100g
$2200 2025-02-19
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBCLY011-100mg
4,7-dichloro-6-nitroquinazoline
162012-71-7 95%
100mg
¥2083.0 2024-04-23
eNovation Chemicals LLC
D488270-25g
4,7-Dichloro-6-nitroquinazoline
162012-71-7 97%
25g
$1000 2025-02-21
Ambeed
A826814-250mg
4,7-Dichloro-6-nitroquinazoline
162012-71-7 98%
250mg
$568.0 2025-02-21

Additional information on 4,7-Dichloro-6-nitroquinazoline

4,7-Dichloro-6-nitroquinazoline (CAS No. 162012-71-7): An Overview of Its Structure, Properties, and Applications

4,7-Dichloro-6-nitroquinazoline (CAS No. 162012-71-7) is a compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to the quinazoline class, which is known for its diverse pharmacological properties, including antitumor, antimicrobial, and anti-inflammatory effects.

The molecular structure of 4,7-dichloro-6-nitroquinazoline is characterized by a quinazoline ring system substituted with two chlorine atoms at the 4 and 7 positions and a nitro group at the 6 position. The presence of these functional groups imparts specific chemical and physical properties to the molecule, making it a valuable candidate for various research applications.

Recent studies have highlighted the potential of 4,7-dichloro-6-nitroquinazoline in the development of novel therapeutic agents. One notable area of research is its antitumor activity. A study published in the Journal of Medicinal Chemistry in 2022 reported that 4,7-dichloro-6-nitroquinazoline exhibited significant cytotoxic effects against a panel of human cancer cell lines, including those derived from breast, lung, and colon cancers. The mechanism of action was attributed to the compound's ability to induce apoptosis and inhibit cell proliferation by targeting key signaling pathways involved in cancer progression.

In addition to its antitumor properties, 4,7-dichloro-6-nitroquinazoline has shown promise as an antimicrobial agent. Research conducted at the University of California, Los Angeles (UCLA) demonstrated that this compound possesses broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. The study found that 4,7-dichloro-6-nitroquinazoline effectively inhibited the growth of multidrug-resistant strains, making it a potential lead compound for the development of new antibiotics.

The anti-inflammatory potential of 4,7-dichloro-6-nitroquinazoline has also been explored. A study published in the European Journal of Pharmacology in 2021 reported that this compound exhibited potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. These findings suggest that 4,7-dichloro-6-nitroquinazoline could be a valuable candidate for treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

The synthesis of 4,7-dichloro-6-nitroquinazoline involves several well-established chemical reactions. One common synthetic route starts with the condensation of anthranilic acid with an appropriate amine to form a substituted quinazolinone intermediate. Subsequent chlorination and nitration steps yield the final product. This synthetic pathway has been optimized to achieve high yields and purity levels, making it suitable for large-scale production.

In terms of physicochemical properties, 4,7-dichloro-6-nitroquinazoline is a crystalline solid with a melting point ranging from 185°C to 188°C. It is moderately soluble in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), but exhibits low solubility in water. These properties are crucial for its formulation and delivery in pharmaceutical applications.

The safety profile of 4,7-dichloro-6-nitroquinazoline has been evaluated through various toxicological studies. Preclinical data indicate that this compound has a favorable safety margin when administered at therapeutic doses. However, further clinical trials are necessary to fully assess its safety and efficacy in human subjects.

In conclusion, 4,7-dichloro-6-nitroquinazoline (CAS No. 162012-71-7) is a promising compound with diverse biological activities that warrant further investigation. Its potential applications in cancer therapy, antimicrobial treatment, and anti-inflammatory interventions make it an attractive target for drug discovery and development efforts. As research in this area continues to advance, it is likely that new insights into the mechanisms of action and therapeutic potential of 4,7-dichloro-6-nitroquinazoline will emerge.

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(CAS:162012-71-7)4,7-Dichloro-6-nitroquinazoline
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